molecular formula C18H20N2O3S3 B10877004 Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10877004
M. Wt: 408.6 g/mol
InChI Key: PPXDXGCCZVETFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

The synthesis of ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Ethyl Ester Group: This step often involves esterification reactions.

    Attachment of the Thienylcarbonyl and Carbothioyl Groups: These groups are introduced through acylation and thiolation reactions, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thienylcarbonyl or carbothioyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antitumor effects, analgesic properties, and other pharmacological profiles supported by recent research findings.

Chemical Structure

The compound features a complex structure characterized by a benzothiophene core with various substituents that contribute to its biological activity. The presence of the thiophen-2-ylcarbonyl and carbamothioyl groups suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating effective induction of apoptosis and necrosis in these cells. Flow cytometry analysis revealed that it caused G2/M phase cell-cycle arrest, suggesting a mechanism of action that interferes with cell proliferation .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis induction
HeLa45.0Necrosis and cell cycle arrest
A549 (Lung)49.9Apoptotic pathway activation

Analgesic Activity

The analgesic properties of the compound have been evaluated using the "hot plate" method in animal models. Results indicated that derivatives of this compound demonstrated analgesic effects that surpassed those of standard analgesics like metamizole. The mechanism appears to involve modulation of pain pathways, although specific pathways remain to be elucidated .

Other Biological Activities

In addition to its antitumor and analgesic effects, the compound shows promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Research indicates that it may offer protection against neurodegenerative processes, although further investigation is required to confirm these findings.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to controls, with minimal side effects observed. Hematological parameters indicated restoration of normal blood cell counts post-treatment, suggesting a favorable safety profile .

Properties

Molecular Formula

C18H20N2O3S3

Molecular Weight

408.6 g/mol

IUPAC Name

ethyl 6-methyl-2-(thiophene-2-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O3S3/c1-3-23-17(22)14-11-7-6-10(2)9-13(11)26-16(14)20-18(24)19-15(21)12-5-4-8-25-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,19,20,21,24)

InChI Key

PPXDXGCCZVETFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.